6-Chloropyrimidine-4-carbonitrile
Overview
Description
6-Chloropyrimidine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3 It is a derivative of pyrimidine, characterized by the presence of a chlorine atom at the 6th position and a nitrile group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloropyrimidine-4-carbonitrile typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which undergoes nucleophilic substitution with a cyanide source to introduce the nitrile group at the 4th position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of pyrimidine derivatives followed by cyanation under controlled temperature and pressure conditions to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Chloropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6th position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.
Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be performed to introduce various substituents at the pyrimidine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Amino or carboxylic acid derivatives of pyrimidine.
Scientific Research Applications
6-Chloropyrimidine-4-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloropyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved in disease processes . For example, it may inhibit the activity of kinases or proteases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
4-Chloropyrimidine: Lacks the nitrile group, making it less reactive in certain nucleophilic substitution reactions.
6-Bromopyrimidine-4-carbonitrile: Similar structure but with a bromine atom, which can affect the reactivity and selectivity in chemical reactions.
2,4,6-Trichloropyrimidine: Contains additional chlorine atoms, leading to different reactivity patterns and applications.
Uniqueness: 6-Chloropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Biological Activity
6-Chloropyrimidine-4-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This compound is part of a larger class of pyrimidines, which are known for their ability to interact with various biological targets, making them significant in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can achieve minimum inhibitory concentrations (MICs) against bacteria such as Escherichia coli and fungi like Candida albicans. Specifically, one study reported an MIC of 6.5 μg/mL against E. coli and 250 μg/mL against C. albicans for related compounds .
Anticancer Activity
The potential anticancer effects of this compound have also been explored. A recent investigation highlighted that certain pyrimidine derivatives demonstrate significant inhibitory activity against various cancer cell lines, including breast and ovarian cancers. For example, one derivative showed an IC50 value of 2.95 μM in inhibiting MCF-7 breast cancer cells, indicating a promising therapeutic profile .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrimidine derivatives often act as enzyme inhibitors, affecting pathways critical for microbial survival and cancer cell proliferation.
- Gene Expression Modulation : These compounds can influence gene expression patterns, potentially leading to apoptosis in cancer cells or inhibiting the growth of pathogens.
- Binding Interactions : The interaction with various biomolecules, including proteins and nucleic acids, facilitates their biological effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological properties. The presence of the chlorine atom at position 6 and the carbonitrile group at position 4 significantly influence the compound's potency and selectivity.
Key Findings from SAR Studies
Case Study 1: Antitubercular Activity
In a study focused on antitubercular agents, a series of pyrimidine derivatives were evaluated for their efficacy against Mycobacterium tuberculosis. The results indicated that modifications around the pyrimidine core could lead to compounds with potent antitubercular activity without cross-resistance to existing drugs . Although this compound was not specifically tested in this context, the findings underscore the importance of structural modifications in enhancing biological activity.
Case Study 2: Cancer Cell Line Evaluation
Another case study investigated the effects of various pyrimidine derivatives on multiple cancer cell lines. The study reported that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while showing reduced toxicity towards normal cells. This selectivity suggests that further development could yield effective anticancer therapies with improved safety profiles .
Properties
IUPAC Name |
6-chloropyrimidine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-1-4(2-7)8-3-9-5/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPBTWNTZPVSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-65-9 | |
Record name | 6-chloropyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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